molecular formula C19H28N2O2 B2564251 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one CAS No. 2320572-00-5

1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one

Cat. No.: B2564251
CAS No.: 2320572-00-5
M. Wt: 316.445
InChI Key: RFILVDNZLAHLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one is a synthetic organic compound intended for research and development purposes exclusively. This compound features a 1,4-diazepane (a seven-membered diazepine ring) core, which is a privileged scaffold in medicinal chemistry due to its versatile pharmacological potential . The structure is substituted at the nitrogen with a tetrahydrofuran (oxolane) ring, enhancing its three-dimensional complexity and potential for target engagement, while a 4-phenylbutan-1-one chain extends from the diazepine core. Butyrophenone-derived structures with 1,4-diazepane moieties have been investigated as potential atypical antipsychotic agents, showing affinity for various central nervous system (CNS) receptors such as dopamine and serotonin subtypes . Consequently, this compound is of significant interest for research in neuroscience, particularly in the study of neuropsychiatric conditions and the development of novel CNS-active ligands. Its structural features also make it a valuable intermediate or building block in organic synthesis for constructing more complex molecules with potential biological activity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-19(9-4-8-17-6-2-1-3-7-17)21-12-5-11-20(13-14-21)18-10-15-23-16-18/h1-3,6-7,18H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFILVDNZLAHLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CCCC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one involves multiple steps, typically starting with the preparation of the oxolan and diazepane rings. The oxolan ring can be synthesized through the cyclization of a suitable diol, while the diazepane ring is often prepared via the reaction of a diamine with a suitable dihalide. The final step involves the coupling of the oxolan and diazepane rings with the phenylbutanone moiety under specific reaction conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents .

Chemical Reactions Analysis

1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The oxolan and diazepane rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison and Pharmacological Profiles

Compound Name Diazepane Substituent Aryl Group (Butanone) Key Properties/Findings References
Target Compound Oxolan-3-yl Phenyl Hypothesized improved solubility due to oxolan; receptor binding profile undetermined. N/A
4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one 4-Chlorophenyl 4-Fluorophenyl Atypical antipsychotic candidate; binds multiple receptors (dopamine D₂, 5-HT₂A). IC₅₀: D₂ = 12 nM, 5-HT₂A = 8 nM .
1-(4-Fluorophenyl)-4-(4-(pyrimidin-2-yl)-1,4-diazepan-1-yl)butan-1-one Pyrimidin-2-yl 4-Fluorophenyl σ2 receptor ligand; dihydrobromide salt (mp 225–230°C). Moderate solubility in MeOH/Et₂O .
SYA 013 analogs Varied (e.g., benzyl, phenethyl) Varied Explored for sigma-2 selectivity; structural tuning affects affinity and metabolic stability .

Key Differences and Implications

This could enhance blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics. In contrast, the dihydrobromide salt of the pyrimidin-2-yl analog () shows moderate solubility in organic solvents, suggesting that salt formation may be necessary for optimal formulation .

Receptor Binding and Selectivity :

  • The 4-chlorophenyl/4-fluorophenyl analog (compound 13, ) exhibits potent binding to dopamine D₂ and serotonin 5-HT₂A receptors, typical of atypical antipsychotics. Its multireceptor profile reduces extrapyramidal side effects compared to classical antipsychotics like haloperidol .
  • The absence of halogenated aryl groups in the target compound may alter receptor affinity. For instance, the oxolan-3-yl group could reduce D₂ binding but enhance selectivity for other GPCRs or sigma receptors, as seen in SYA 013 analogs .

Synthetic Feasibility: The synthesis of diazepane derivatives often involves reductive amination or nucleophilic substitution. For example, the pyrimidin-2-yl analog () was synthesized via HBr salt formation, achieving a 33% yield after recrystallization .

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